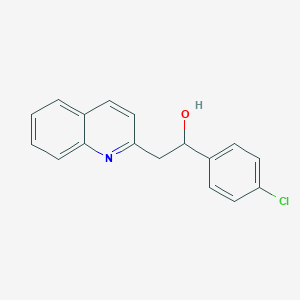

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol

Description

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is a chiral β-hydroxyethylamine derivative featuring a 4-chlorophenyl group and a quinoline moiety. Its synthesis typically involves multi-step reactions, such as the condensation of hydrazine derivatives with aromatic aldehydes. For example, p-chlorophenacyl bromide reacts with hydrazine hydrate to form 1-(4-chlorophenyl)-2-hydrazinoethenol, which is further condensed with quinoline-derived aldehydes under reflux conditions . This compound’s structural complexity and functional groups make it a candidate for diverse applications, including coordination chemistry and bioactive molecule development.

Properties

CAS No. |

38101-95-0 |

|---|---|

Molecular Formula |

C17H14ClNO |

Molecular Weight |

283.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-quinolin-2-ylethanol |

InChI |

InChI=1S/C17H14ClNO/c18-14-8-5-13(6-9-14)17(20)11-15-10-7-12-3-1-2-4-16(12)19-15/h1-10,17,20H,11H2 |

InChI Key |

UYZFQPINNBZUER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-quinolinecarboxaldehyde.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation

The secondary alcohol group (-OH) in the ethanol side chain can be oxidized to a ketone using agents like chromium trioxide () or potassium permanganate (). The reaction typically occurs under acidic or basic conditions, depending on the oxidant.

Esterification

The alcohol group undergoes esterification with carboxylic acids (e.g., acetic acid) in the presence of acid catalysts (e.g., HCl or ). This reaction converts the hydroxyl group into an ester, altering solubility and biological activity.

Cyclization and Annulation

The quinoline ring system may participate in tandem cyclization reactions under acidic conditions. For example, propargylic alcohols in similar systems undergo Friedel–Crafts-type reactions followed by 6-endo-dig cyclization to form fused ring systems . While the primary ethanol group in this compound is less reactive, analogous systems suggest potential for cyclization under specific conditions.

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | , HCl | Ketone derivative |

| Esterification | Carboxylic acid, acid catalyst | Ester derivative |

| Friedländer Synthesis | Pentan-2,3-dione, poly(phosphoric acid) | Quinoline core |

Antimicrobial Activity

Quinoline derivatives synthesized via Friedländer methods show moderate antimicrobial activity, as observed in analogous compounds . The chlorophenyl substituent may influence potency by modulating hydrophobicity.

Tandem Reaction Mechanisms

In systems with propargylic alcohols, acid-catalyzed tandem reactions proceed via carbocation formation, followed by cyclization . For this compound, analogous mechanisms could involve:

-

Protonation : Acidic conditions activate the alcohol group.

-

Carbocation formation : Loss of water generates a reactive intermediate.

-

Cyclization : Intramolecular attack forms fused ring systems.

Analytical Characterization

Key techniques include:

Scientific Research Applications

Scientific Research Applications

- Pharmaceuticals 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol has potential antimicrobial and anticancer properties.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies can help elucidate its mechanism of action and potential therapeutic effects. Research suggests that similar compounds often interact with DNA or specific protein targets, suggesting that this compound may also exhibit similar interactions, warranting further investigation into its pharmacodynamics.

Analogues and Derivatives

Several compounds share structural similarities with this compound. A comparison of these compounds highlights its unique features:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2-(quinolin-2-yl)ethanol | Halogenated phenol derivative | Antimicrobial |

| 1-(Phenyl)-2-(quinolin-2-yl)ethanol | Non-halogenated phenol derivative | Anticancer |

| 1-(4-Methylphenyl)-2-(quinolin-2-yl)ethanol | Alkyl-substituted phenol derivative | Antifungal |

| 1-(3-Nitrophenyl)-2-(quinolin-2-yl)ethanol | Nitro-substituted phenol derivative | Cytotoxic |

The presence of the chlorine atom at the para position distinguishes this compound from other derivatives and may enhance its biological activity and solubility compared to non-halogenated counterparts.

Related Research

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in various reactions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This compound replaces the quinoline group with an imidazole ring. Its synthesis involves NaH-mediated deprotonation of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous acetonitrile, followed by carbamate formation.

1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol

Econazole analogs derived from this compound exhibit antifungal properties. The pyrrole ring introduces a smaller heterocycle compared to quinoline, reducing steric bulk and altering electronic properties, which may enhance membrane penetration in antimicrobial applications .

Sulfone Derivatives (e.g., 1-(Aryl)-2-(1-(4-chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazines)

These derivatives incorporate sulfonyl groups, improving solubility and metabolic stability. Synthesized via condensation of sulfone derivatives with phenyl hydrazides, they demonstrate potent antifungal activity, likely due to sulfone’s electron-withdrawing effects enhancing target binding .

Table 1: Comparative Analysis of Key Compounds

Solubility and Reactivity

- Quinoline-containing compounds exhibit lower solubility in polar solvents due to aromatic stacking but show strong metal-binding capabilities for coordination complexes .

- Imidazole and pyrrole derivatives demonstrate higher solubility in organic solvents, facilitating their use in CNS-targeting drugs or antifungal agents .

- Sulfone derivatives display enhanced water solubility and stability, making them suitable for systemic drug delivery .

Biological Activity

Introduction

1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a quinoline moiety, with the chemical formula . The presence of the chlorine atom at the para position enhances its solubility and biological activity compared to non-halogenated derivatives.

Structural Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2-(quinolin-2-yl)ethanol | Halogenated phenol derivative | Antimicrobial |

| 1-(Phenyl)-2-(quinolin-2-yl)ethanol | Non-halogenated phenol derivative | Anticancer |

| 1-(4-Methylphenyl)-2-(quinolin-2-yl)ethanol | Alkyl-substituted phenol derivative | Antifungal |

| 1-(3-Nitrophenyl)-2-(quinolin-2-yl)ethanol | Nitro-substituted phenol derivative | Cytotoxic |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions.

Anticancer Effects

Numerous studies have assessed the anticancer potential of quinoline derivatives, including this compound. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several quinoline derivatives against various cancer cell lines. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the IC50 values for selected compounds were as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.0 |

| This compound | MCF-7 (breast cancer) | 20.5 |

This data suggests that the compound has moderate cytotoxic effects in vitro, warranting further investigation into its mechanism of action .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Interaction studies indicate potential binding with enzymes involved in cancer cell proliferation .

- Apoptosis Induction : The compound may trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.